molecular formula C14H11NO2S B14275573 1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene CAS No. 127876-57-7

1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene

Cat. No.: B14275573
CAS No.: 127876-57-7
M. Wt: 257.31 g/mol
InChI Key: SXJIMCNPMBDKLZ-UHFFFAOYSA-N
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Description

1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene is an organic compound that features a nitroethenyl group and a phenylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene typically involves the reaction of 2-(phenylsulfanyl)benzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Reduction: 1-(2-Aminoethenyl)-2-(phenylsulfanyl)benzene.

    Oxidation: 1-(2-Nitroethenyl)-2-(phenylsulfonyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the phenylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

1-(2-Nitroethenyl)-2-(phenylsulfanyl)benzene can be compared to other nitroethenyl and phenylsulfanyl derivatives:

    1-(2-Nitroethenyl)benzene: Lacks the phenylsulfanyl group, which may result in different chemical reactivity and biological activity.

    2-(Phenylsulfanyl)benzaldehyde:

    1-(2-Nitroethenyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, leading to differences in reactivity and biological effects.

The uniqueness of this compound lies in the combination of the nitroethenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

127876-57-7

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

1-(2-nitroethenyl)-2-phenylsulfanylbenzene

InChI

InChI=1S/C14H11NO2S/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H

InChI Key

SXJIMCNPMBDKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C=C[N+](=O)[O-]

Origin of Product

United States

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